Cas no 93185-32-1 (Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate)
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
- Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate
- 93185-32-1
- AKOS024332480
- ETHYL 2-BENZYLTHIO-4-HYDROPYRIMIDINE-5-CARBOXYLATE
- DTXSID70304385
- NSC165578
- NSC-165578
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- Inchi: 1S/C14H14N2O3S/c1-2-19-13(18)11-8-15-14(16-12(11)17)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17)
- InChI Key: NWHALLRKAZMKEZ-UHFFFAOYSA-N
- SMILES: S(C1=NC=C(C(=O)OCC)C(N1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 290.073
- Monoisotopic Mass: 290.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 93.1Ų
Experimental Properties
- Density: 1.28
- Refractive Index: 1.617
- PSA: 97.35000
- LogP: 2.23890
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B127285-500mg |
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate |
93185-32-1 | 500mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127285-1g |
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate |
93185-32-1 | 1g |
$ 70.00 | 2022-06-07 | ||
| TRC | B127285-5g |
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate |
93185-32-1 | 5g |
$ 275.00 | 2022-06-07 |
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate
Comprehensive Overview of Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate (CAS No. 93185-32-1)
Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate (CAS No. 93185-32-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative is characterized by its unique molecular structure, which includes a benzylsulfanyl group and a hydroxypyrimidine core. The compound's ethyl carboxylate moiety further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate is reflected in its frequent appearance in scientific literature and patent filings. Its CAS No. 93185-32-1 serves as a critical identifier for regulatory and commercial purposes. The compound's benzylsulfanyl group is known to contribute to its lipophilicity, which can influence bioavailability—a key consideration in modern drug design. Additionally, the hydroxypyrimidine scaffold is a common motif in bioactive molecules, linking this compound to broader trends in medicinal chemistry.
In the context of current research trends, Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate aligns with the demand for heterocyclic building blocks in precision medicine. Its structural features make it a candidate for targeting enzyme modulation, a hot topic in oncology and metabolic disorder therapeutics. The compound's ethyl ester functionality also allows for versatile derivatization, addressing the need for structure-activity relationship (SAR) studies—a frequently searched term among chemists optimizing lead compounds.
From a synthetic perspective, the preparation of CAS No. 93185-32-1 often involves multi-step reactions, including nucleophilic substitution and esterification. These processes are central to organic synthesis tutorials, a popular search category among chemistry students and professionals. The compound's stability under various pH conditions has also prompted investigations into its use as a pro-drug precursor, another trending topic in pharmaceutical forums.
Environmental and regulatory considerations for Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate emphasize its compliance with green chemistry principles. Recent studies highlight its biodegradability profile compared to analogous halogenated pyrimidines, addressing concerns about persistent organic pollutants (POPs)—a high-traffic keyword in environmental science. This positions the compound favorably for industrial-scale applications where sustainability metrics are prioritized.
Analytical characterization of 93185-32-1 typically employs advanced techniques such as HPLC-MS and NMR spectroscopy, reflecting the compound's compatibility with modern quality control protocols. These methods are frequently queried by analytical chemists troubleshooting purity issues. The crystalline form of the compound has been studied via X-ray diffraction, contributing to the expanding database of pyrimidine-based crystal structures—a niche but growing area in materials science.
The commercial availability of Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate meets the needs of high-throughput screening (HTS) campaigns, a dominant theme in recent drug discovery publications. Suppliers often highlight its >95% purity grade, responding to the market's demand for research-grade chemicals. This aligns with search trends emphasizing batch-to-batch consistency—a critical factor for reproducible biological assays.
Emerging applications of CAS No. 93185-32-1 in catalysis research have been documented, particularly in metal-ligand complex formation. This connects to the broader scientific interest in transition metal catalysis, a subject with rising search volume in academic databases. The compound's thioether group (from benzylsulfanyl) serves as a potential coordination site, offering avenues for innovative catalyst design.
In formulation science, the solubility profile of Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate in various pharmaceutical solvents has been systematically studied. These data points directly address common formulation challenges discussed in pre-formulation research circles. The compound's logP value (a frequently searched physicochemical parameter) suggests favorable membrane permeability, supporting its investigation in blood-brain barrier penetration studies.
Patent landscapes reveal that derivatives of 93185-32-1 are being explored for IP-protectable modifications, reflecting the compound's commercial potential. This aligns with search trends around patentable chemical entities among R&D strategists. The hydroxypyrimidine core's presence in approved drugs like antiviral agents further validates the therapeutic relevance of this structural class.
Recent advancements in continuous flow chemistry have enabled more efficient synthesis of Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate, addressing industry demands for process intensification. This technological angle responds to frequent queries about scalable synthetic methods in chemistry forums. The compound's compatibility with microwave-assisted synthesis—another trending technique—has also been demonstrated, offering reduced reaction times compared to conventional heating.
Quality assurance protocols for CAS No. 93185-32-1 emphasize genotoxic impurity control, a critical compliance aspect in pharmaceutical manufacturing. This connects to regulatory search trends around ICH guidelines for impurities. The compound's stability under accelerated degradation conditions (e.g., oxidative stress) makes it a robust candidate for forced degradation studies—a standard practice in drug development.
The role of Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate in combinatorial chemistry libraries has expanded, particularly in fragment-based drug discovery. This application taps into the growing interest in diverse chemical space exploration—a hot topic in computational chemistry circles. The compound's balanced molecular weight and polarity make it suitable for lead-like compound collections, frequently searched by medicinal chemists.
In educational contexts, the synthesis of 93185-32-1 serves as an excellent case study for teaching protective group strategies, with its hydroxyl and thioether functionalities requiring selective manipulation. Such pedagogical applications respond to search trends around advanced organic chemistry experiments for graduate curricula. The compound's characterization also provides practical examples for interpreting complex NMR splitting patterns.
Looking forward, Ethyl 2-(Benzylsulfanyl)-4-hydroxypyrimidine-5-carboxylate is poised to maintain its relevance as both a research tool and a potential therapeutic precursor. Its multifaceted applications—from medicinal chemistry to material science—ensure continued interest across scientific disciplines. The compound's alignment with cutting-edge research trends and its ability to address common synthetic challenges solidify its position as a valuable asset in contemporary chemical research.
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